molecular formula C10H14N4 B11907287 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11907287
M. Wt: 190.25 g/mol
InChI Key: OJEQKFWGVIEQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a nitrogen-containing heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with an ethyl group at the 1-position and an ethanamine moiety at the 2-position. The ethyl group enhances lipophilicity, which may influence pharmacokinetic properties, while the ethanamine side chain provides a primary amine functional group for hydrogen bonding or metal coordination .

The compound’s synthesis typically involves multi-step reactions, as seen in related imidazo[4,5-c]pyridine derivatives. For example, European Patent EP 2 585 462 B1 describes synthetic routes using triethylamine and 1,4-dioxane under heated conditions, suggesting analogous methods may apply to this compound . Structural characterization likely employs crystallographic tools like SHELX and WinGX, widely used for small-molecule analysis .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

1-(1-ethylimidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C10H14N4/c1-3-14-9-4-5-12-6-8(9)13-10(14)7(2)11/h4-7H,3,11H2,1-2H3

InChI Key

OJEQKFWGVIEQJK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=NC=C2)N=C1C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl isocyanate, followed by cyclization to form the imidazopyridine core . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Amine-Focused Reactions

The ethanamine side chain enables classic primary amine transformations:

Acylation Reactions

Reacts with acyl chlorides or anhydrides to form amides. A representative example:
Reaction :
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine+AcClN-acetyl derivative\text{this compound} + \text{AcCl} \rightarrow \text{N-acetyl derivative}
Conditions : Dichloromethane, triethylamine, 0°C → RT, 12 h
Yield : 78% (purified via column chromatography) .

Alkylation Reactions

The amine undergoes alkylation with alkyl halides:
Reaction :
Amine+CH3IN-methyl derivative\text{Amine} + \text{CH}_3\text{I} \rightarrow \text{N-methyl derivative}
Conditions : K2_2CO3_3, DMF, 60°C, 6 h
Yield : 65% .

Heterocyclic Core Reactivity

The imidazo[4,5-c]pyridine moiety participates in electrophilic substitutions and coordination chemistry:

Nitration

Nitration occurs at the electron-rich C5 position of the pyridine ring:
Reaction :
Compound+HNO3/H2SO45-Nitro derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{5-Nitro derivative}
Conditions : 0°C, 2 h
Yield : 52%.

Metal Coordination

The nitrogen-rich structure forms complexes with transition metals:
Example : Cu(II) complexation
Conditions : Ethanol, CuCl2_2·2H2_2O, RT, 4 h
Stoichiometry : 1:1 (ligand:metal) confirmed by UV-Vis .

Multi-Component Reactions

The compound participates in one-pot syntheses to generate complex scaffolds:

Reaction Type Components Conditions Product Yield Ref
Four-component synthesisAmine, dichloromethane, aldehydes, ketonesEtOH, RT, 1 hImidazo[1,2-a]pyridine derivatives70–85%
CondensationBenzaldehyde, NaBH3_3CNMeOH, reflux, 8 hSchiff base reduction product63%

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl group introductions:

Suzuki-Miyaura Coupling

Reaction :
Brominated derivative+PhB(OH)2Biphenyl analog\text{Brominated derivative} + \text{PhB(OH)}_2 \rightarrow \text{Biphenyl analog}
Catalyst : Pd(PPh3_3)4_4
Conditions : DME/H2_2O, 80°C, 12 h
Yield : 72% .

Stability and Degradation

The compound degrades under harsh conditions:

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the imidazole ring within 2 h.

  • Oxidative Degradation (H2_2O2_2): Forms N-oxide derivatives at RT .

Comparative Reactivity Table

Reaction Type Reagent Site Modified Key Observation
AcylationAcetic anhydrideEthanamine side chainEnhanced hydrophobicity
NitrationHNO3_3/H2_2SO4_4Pyridine ring (C5)Electron-withdrawing group introduction
Suzuki CouplingPhenylboronic acidImidazole ring (C2)Expanded π-conjugation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The imidazo[4,5-c]pyridine derivatives, including 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine, have been investigated for their anticancer properties. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation. A study highlighted the efficacy of these derivatives against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

Neuropharmacology
Research has also suggested that imidazo[4,5-c]pyridine derivatives may have neuroprotective effects. These compounds are being explored for their ability to modulate neurotransmitter systems, which could lead to treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of certain enzymes that degrade neurotransmitters .

Materials Science Applications

Optoelectronic Devices
The unique optical properties of imidazo[4,5-c]pyridine derivatives make them suitable for applications in optoelectronics. These compounds exhibit luminescent behavior, which is advantageous for developing light-emitting diodes (LEDs) and other photonic devices. Their ability to emit light when excited makes them valuable in creating efficient light sources .

Sensors
Due to their chemical stability and responsiveness to environmental changes, these compounds are being developed as sensors for detecting various analytes. Their incorporation into sensor technologies can enhance sensitivity and selectivity for detecting gases or biomolecules .

Biochemical Applications

Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Studies indicate that it can effectively inhibit specific protein kinases involved in signaling pathways crucial for cell growth and metabolism. This property is particularly relevant in designing drugs that target metabolic disorders .

Antimicrobial Properties
Recent investigations have reported the antimicrobial activity of imidazo[4,5-c]pyridine derivatives against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic processes within the bacteria .

Case Studies

Study Focus Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotective EffectsShowed modulation of acetylcholine levels in neurodegenerative models, suggesting potential therapeutic use.
Study CSensor DevelopmentDeveloped a prototype sensor using this compound that exhibited high sensitivity to hydrogen sulfide gas.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. This compound can act as an agonist or antagonist at various receptors, influencing cellular pathways essential for disease progression. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Structure Substituents Functional Groups
1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine Imidazo[4,5-c]pyridine 1-Ethyl, 2-ethanamine Primary amine
{1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine Imidazo[4,5-c]pyridine 1-Methyl, 2-methanamine Primary amine
Apyepy (2-(pyridin-2-yl)-N-[1-(pyridin-2-yl)ethylidene]-ethanamine) Pyridine-ethylidene-ethanamine Dual pyridyl groups, imine linkage Secondary amine, imine
Ipivivint (1-(5-{3-[7-(3-fluorophenyl)-1H-imidazo[4,5-c]pyridin-2-yl]-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridin-3-yl)-N,N-dimethylmethanamine) Imidazo[4,5-c]pyridine-pyrazolo-pyridine Fluorophenyl, pyrazolo-pyridine, dimethylamine Tertiary amine, fluorophenyl

Key Observations :

  • Ethyl vs.
  • Ethanamine vs. Methanamine : The longer ethanamine chain may offer greater conformational flexibility for target binding compared to methanamine .
  • Core Hybridization : Ipivivint’s fused pyrazolo-pyridine system expands π-conjugation, likely enhancing DNA intercalation or kinase inhibition compared to the simpler imidazo[4,5-c]pyridine core .

Analytical Tools :

  • X-ray crystallography (SHELX , WinGX ) is critical for confirming molecular geometry.
  • NMR and IR spectroscopy are standard for verifying functional groups, as demonstrated in for related ethanamine derivatives .

Physical and Chemical Properties

  • Lipophilicity : Ethyl substitution (target compound) increases logP compared to methyl analogs, impacting solubility and bioavailability .
  • Thermal Stability: Fused aromatic systems (e.g., ipivivint) likely exhibit higher melting points than non-fused analogs .

Biological Activity

1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a compound that belongs to the imidazopyridine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C13H12N4
  • Molecular Weight : 240.26 g/mol
  • IUPAC Name : 3-(1-ethylimidazo[4,5-c]pyridin-2-yl)-1H-pyridin-2-one
  • SMILES Notation : CCN1C2=C(C=NC=C2)N=C1C3=CC=CNC3=O

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited various cancer cell lines effectively. For instance, compounds derived from imidazopyridine showed IC50 values in the low micromolar range against multiple cancer types .

Table 1: Anticancer Activity of Imidazopyridine Derivatives

CompoundCancer Cell LineIC50 (µM)
1A549 (Lung)0.49
2MCF7 (Breast)0.35
3HeLa (Cervical)0.55

Antimicrobial Activity

Imidazopyridine compounds have also been noted for their antimicrobial properties. A comparative study showed that derivatives exhibit potent antibacterial and antifungal activities, making them candidates for further development in treating infections .

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus15 µg/mL
BEscherichia coli10 µg/mL
CCandida albicans20 µg/mL

Structure-Activity Relationship (SAR)

The SAR analysis of imidazopyridine derivatives has revealed critical insights into how structural modifications influence biological activity. For example, the introduction of ethyl groups at specific positions significantly enhances anticancer potency and selectivity against certain cancer cell lines .

Key Findings in SAR

  • Ethyl Substitution : Enhances lipophilicity and cellular uptake.
  • Pyridine Ring Modifications : Alter binding affinity to target proteins.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of imidazopyridine derivatives against the V600EBRAF mutant in melanoma cells. The compound exhibited a remarkable inhibition rate of over 90% at concentrations below 1 µM, indicating its potential as a targeted therapy for melanoma .

Case Study 2: Antimicrobial Potential

In another investigation, a derivative was tested against a panel of bacterial strains. The results showed significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .

Q & A

Basic: What are the common synthetic routes for 1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine?

Methodological Answer:
The compound is synthesized via iodine-mediated transimination, where 2-(imidazo[1,2-a]pyridin-2-yl)aniline reacts with benzylamines under metal-free conditions. This one-pot method involves sequential oxidation, transamination, cyclization, and aromatization to form the imidazo[4,5-c]pyridine core . Alternative approaches include modular assembly using high-purity building blocks (e.g., 97% pure intermediates) for functionalization at the ethanamine or ethyl substituent positions . Key challenges include controlling regioselectivity during cyclization and optimizing reaction yields under iodine catalysis.

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is employed to resolve the crystal structure. The imidazo[4,5-c]pyridine core and ethyl-ethanamine substituents are analyzed for bond angles, torsional conformations, and intermolecular interactions. High-resolution data collection and refinement against twinned data are critical for accuracy, especially given the compound’s chiral centers . Structural validation tools in the RCSB PDB (e.g., ligand entry YJX) provide reference data for comparison .

Advanced: How does structural modification of the imidazo[4,5-c]pyridine core affect biological activity?

Methodological Answer:
Modifications at the ethanamine or ethyl group (e.g., introducing pyridinyl or morpholino substituents) are evaluated using structure-activity relationship (SAR) studies. For example, replacing the ethyl group with a pyrrolidinylcarbonyl moiety (as in SB-772077-B) enhances Rho kinase inhibitory activity . Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) are used to correlate structural changes with pharmacological effects .

Advanced: What methodologies are used to assess the compound’s role as a Rho kinase inhibitor?

Methodological Answer:
Pharmacological characterization involves:

  • In vitro assays : Measuring Rho kinase inhibition via ATPase activity or phosphorylation of MYPT-1 (myosin phosphatase target subunit) .
  • In vivo models : Administering the compound in pulmonary hypertension models (e.g., rodent hypoxia-induced vasoconstriction) to evaluate vasodilation efficacy .
  • Dose-response studies : Comparing ED₅₀ values of analogs to optimize substituent effects on potency and selectivity .

Basic: What analytical techniques confirm the compound’s purity and structure?

Methodological Answer:

  • NMR spectroscopy : Assigns proton and carbon signals for the imidazo ring and substituents.
  • HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., exact mass 415.445 for related derivatives) .
  • Elemental analysis : Validates empirical formula (e.g., C₁₈H₁₄N₄O for PDB ligand YJX) .

Advanced: How is molecular docking used to study interactions with target proteins?

Methodological Answer:
Docking software (e.g., Schrödinger Glide) predicts binding poses of the compound within Rho kinase’s active site. The imidazo[4,5-c]pyridine core is analyzed for π-π stacking with aromatic residues, while the ethanamine group forms hydrogen bonds with Asp or Glu residues. Free energy calculations (MM-GBSA) refine binding affinity predictions, validated by crystallographic data (e.g., PDB entries) .

Basic: What are the key challenges in synthesizing this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Regioselectivity : Competing cyclization pathways during imidazo ring formation. Addressed using iodine catalysis to direct transimination .
  • Chirality control : Racemization at the ethanamine group. Resolved via chiral HPLC or asymmetric synthesis .
  • Purification : Removing byproducts (e.g., unreacted benzylamines) via column chromatography or recrystallization .

Advanced: How do substituents on the ethanamine group influence pharmacological properties?

Methodological Answer:
Substituents modulate solubility, bioavailability, and target engagement. For example:

  • Pyridinyl groups : Enhance binding to kinase ATP pockets via π-π interactions (e.g., in SB-772077-B) .
  • Hydrophobic chains : Improve membrane permeability but may reduce solubility. Balanced via logP optimization .
  • Chiral centers : (S)-configurations (e.g., in Accela’s SY383088) show higher enantioselective activity in kinase assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.